2-Hexanoylthiophene

Overview

Description

2-Hexanoylthiophene is a sulfur-containing organic compound with the chemical formula C10H14OS . It is a heterocyclic compound and a thiophene compound . The common name for this compound is 2-hexanoylthiophene and its CAS Number is 26447-67-6 .

Synthesis Analysis

One method for the synthesis of 2-Hexanoylthiophene involves the reaction of 2-Hexanone with Thiophene-2-boronic acid in the presence of a strong acid catalyst, such as Hydrochloric Acid .

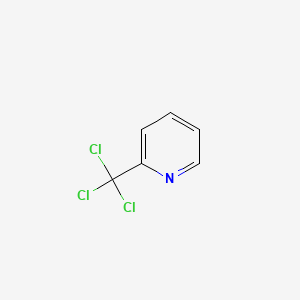

Molecular Structure Analysis

The molecular formula of 2-Hexanoylthiophene is C10H14OS . It has a molecular weight of 182.28300 . The exact mass is 182.07700 .

Physical And Chemical Properties Analysis

2-Hexanoylthiophene has a density of 1.032g/cm3 . Its boiling point is 279.4ºC at 760 mmHg . The flash point is 122.8ºC . The vapor pressure is 0.00403mmHg at 25°C . The index of refraction is 1.514 .

Scientific Research Applications

Solar Cell Applications

- Polythiophene Solar Cells : A water-soluble derivative of polythiophene, namely poly[3-(sodium-6 hexanoate)thiophene-2,5-diyl], is utilized as a photosensitizer and hole conductor in solid-state polythiophene-sensitized solar cells. This approach demonstrates the potential for developing fully ‘green’ solid-state solar cells (Haeldermans et al., 2008).

Electronic Device Applications

- Ultra-High Vacuum Sublimated Polycrystalline Thin Films : Hexathiophene, a relative of 2-Hexanoylthiophene, shows potential as an active layer in opto-electronic devices. The structure of these materials is crucial for understanding and enhancing the performance of such devices (Campione et al., 2006).

Sensor Applications

- Selective Electrodes : Poly(3,4-ethylenedioxythiophene) doped with hexacyanoferrate ions shows promise in the accumulation of Cu(II) cations. This property is beneficial for applications such as all-solid-state Cu2+-selective electrodes with solvent polymeric polyvinyl chloride (PVC) based membranes, enhancing selectivity and lowering the detection limit of potentiometric response range (Ocypa et al., 2006).

Catalytic Applications

- Desulfurization of Fuels : The transformation of 2-methylthiophene, a compound similar to 2-Hexanoylthiophene, on modified clays indicates its potential application in the desulfurization of fuels. This process is significant for opening the thiophenic ring and forming H2S (Oliveira et al., 2020).

Material Science Applications

- Polythiophene Derivatives : A new polythiophene derivative, poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline, exhibits multichromic properties and can be applied in various material science applications, including electronic displays and sensors (Ozyurt et al., 2008).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is primarily used for research and development purposes

Mode of Action

Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of 2-Hexanoylthiophene with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiophene derivatives, including 2-Hexanoylthiophene, are synthesized through various reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of different substrates, leading to the formation of thiophene derivatives .

Result of Action

Thiophene derivatives have been found to exhibit a variety of pharmacological properties . More research is needed to describe the specific effects of 2-Hexanoylthiophene’s action.

properties

IUPAC Name |

1-thiophen-2-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDZQNUYYOLFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

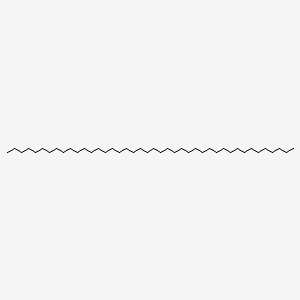

Canonical SMILES |

CCCCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334297 | |

| Record name | 2-Hexanoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26447-67-6 | |

| Record name | 2-Hexanoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

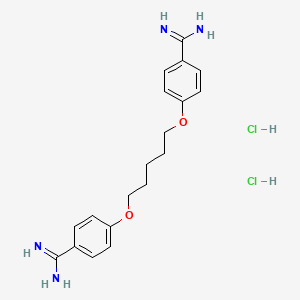

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

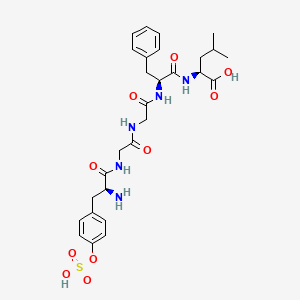

amino]phenyl]-](/img/structure/B1595035.png)